2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is a complex organic compound that features both a fluorinated nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the condensation of 2-fluoro-5-nitroaniline with 2-methyl-1H-indole-3-carbaldehyde. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety is a common scaffold in drug design, making it a candidate for developing new pharmaceuticals.
Materials Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, which are known for their antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole moiety, which is known to bind to multiple receptors and enzymes. The compound may exert its effects by modulating signaling pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: This compound shares a similar structure but includes a pyrimidine ring instead of a methylene bridge.
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is unique due to its specific combination of a fluorinated nitrophenyl group and an indole moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12FN3O2 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C16H12FN3O2/c1-10-13(12-4-2-3-5-15(12)19-10)9-18-16-8-11(20(21)22)6-7-14(16)17/h2-9,19H,1H3 |
InChI Key |
CKIVVBPHBVMVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.